Benalaxyl-M
Overview
Description
Benalaxyl-M is a widely used fungicide belonging to the phenylamide class of fungicides. It is specifically effective against plant pathogens of the Oomycetes group, which includes downy mildews and other related species. This compound is the more active R-enantiomer of benalaxyl, making it more effective in its fungicidal action. It is characterized by its low aqueous solubility and moderate volatility, making it a suitable choice for agricultural applications .
Mechanism of Action
Target of Action
Benalaxyl-M, a fungicide, primarily targets Oomycetes . Oomycetes are “fungal-like” protista that are phylogenetically distinct from fungi . They comprise major plant pathogens within the orders Saprolegniales, Pythiales, Peronosporales (including species of Plasmopara, Phytophthora, Peronospora, Pseudoperonospora, Bremia), and Sclerosporales .
Mode of Action
This compound belongs to the phenylamide group of fungicides . It acts by inhibiting RNA polymerase I , a key enzyme involved in the synthesis of ribosomal RNA (rRNA). By inhibiting this enzyme, this compound prevents the formation of rRNA, thereby disrupting protein synthesis and ultimately leading to the death of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of rRNA, which is crucial for protein synthesis in the fungal cell . By inhibiting RNA polymerase I, this compound disrupts this pathway, leading to a halt in protein production and subsequent cell death .
Pharmacokinetics
This compound is characterized by a favourable pharmacokinetics in plants . It has a low aqueous solubility and is quite volatile . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment. It is non-mobile, moderately persistent in soil systems but may be persistent in water systems .
Result of Action
The primary result of this compound’s action is the control of fungal infections on a variety of crops . It effectively controls diseases such as downy mildew, late blight, and grey mould among others . The inhibition of rRNA synthesis leads to a halt in protein production, causing the death of the fungal cell and preventing the spread of the infection .
Action Environment
The action of this compound is influenced by environmental factors. Its low aqueous solubility and volatility mean that it is less likely to leach into groundwater . It is moderately persistent in soil systems but may be persistent in water systems . These properties influence its environmental distribution and its efficacy in controlling fungal infections .
Biochemical Analysis
Biochemical Properties
Benalaxyl-M plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, altering their function and influencing the overall biochemical environment .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s presence can lead to significant changes in cellular behavior .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular pathways involved are still being explored .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses . The exact dosage-response relationship is still being investigated .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is a key aspect of its biochemical impact .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . The exact localization patterns and their impact on function are still being studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benalaxyl-M involves the reaction of methyl N-phenylacetyl-N-2,6-xylyl-DL-alaninate. The process typically includes the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of N-phenylacetyl-N-2,6-xylyl-DL-alaninate.
Chiral resolution: The racemic mixture is then subjected to chiral resolution to obtain the R-enantiomer, which is this compound.
Purification: The final product is purified using chromatographic techniques to ensure high purity and activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted under controlled conditions.
Chiral resolution: Industrial-scale chiral resolution techniques are employed to separate the R-enantiomer.
Purification and formulation: The purified this compound is then formulated into various fungicidal products for agricultural use.
Chemical Reactions Analysis
Types of Reactions: Benalaxyl-M undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Benalaxyl-M has a wide range of scientific research applications, including:
Agriculture: It is primarily used as a fungicide to control fungal infections in crops such as grapes, tomatoes, and potatoes.
Biology: Research studies utilize this compound to understand the mechanisms of fungal resistance and the impact of fungicides on plant health.
Industry: this compound is used in the formulation of various agricultural products, contributing to improved crop yields and reduced fungal infections
Comparison with Similar Compounds
Benalaxyl-M is part of the phenylamide class of fungicides, which includes other compounds such as:
Metalaxyl: Another widely used phenylamide fungicide, known for its effectiveness against Oomycetes.
Metalaxyl-M (Mefenoxam): The more active enantiomer of metalaxyl, similar to how this compound is the active form of benalaxyl.
Furalaxyl: A phenylamide fungicide with similar properties but less commonly used.
Oxadixyl: Another member of the phenylamide class, known for its effectiveness against a range of fungal pathogens
Uniqueness of this compound: this compound stands out due to its higher activity as the R-enantiomer, providing more effective control of fungal infections at lower application rates. This increased activity also contributes to reduced environmental impact and improved efficacy in agricultural applications .
Properties
IUPAC Name |
methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQIRJHIZUAQP-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058229 | |
Record name | Benalaxyl-M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98243-83-5 | |
Record name | (-)-Benalaxyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98243-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benalaxyl-M [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098243835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benalaxyl-M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0058229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Alanine, N-(2,6-dimethylphenyl)-N-(2-phenylacetyl)-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENALAXYL-M | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I4VH4B65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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